

computational studies of (S)-1,4-Diazabicyclo[4.3.0]nonane stereoisomers

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Compound of Interest

Compound Name: (S)-1,4-Diazabicyclo[4.3.0]nonane

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An In-Depth Technical Guide to the Computational Study of **(S)-1,4-Diazabicyclo[4.3.0]nonane** Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,4-Diazabicyclo[4.3.0]nonane is a chiral bicyclic diamine that serves as a crucial scaffold in medicinal chemistry. Its derivatives have shown significant potential as nootropic agents and peptidomimetics.^{[1][2][3]} The stereochemistry and conformational landscape of this molecule are critical to its biological activity, making computational analysis an indispensable tool for understanding its structure-activity relationships. This guide provides a comprehensive overview of the theoretical approaches used to study the stereoisomers of **(S)-1,4-Diazabicyclo[4.3.0]nonane**, including detailed computational protocols and data interpretation.

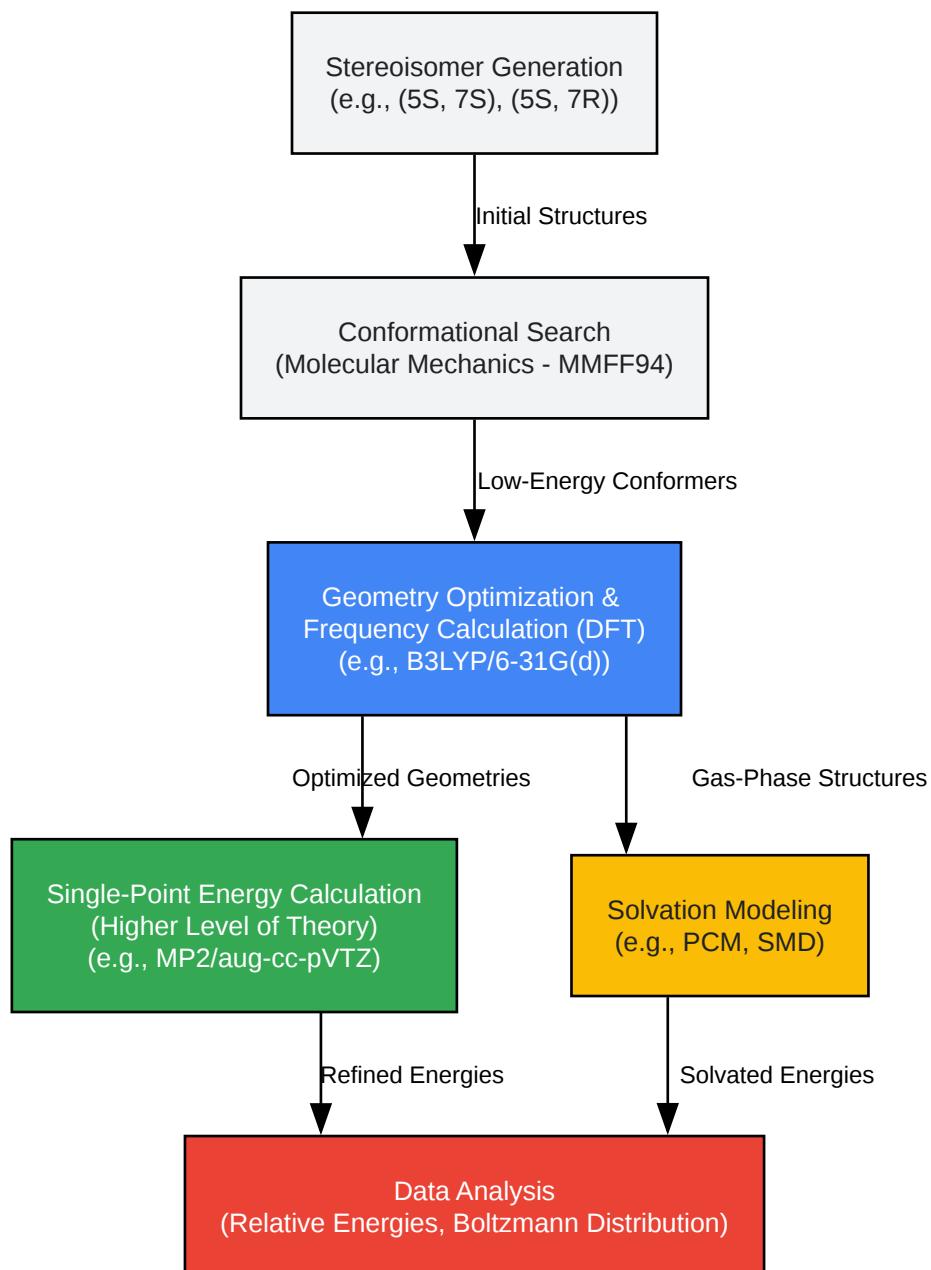
Introduction to 1,4-Diazabicyclo[4.3.0]nonane

The 1,4-diazabicyclo[4.3.0]nonane core, a fusion of a piperazine and a pyrrolidine ring, is a key structural motif in a variety of biologically active compounds. The inherent chirality and conformational rigidity of this scaffold make it an attractive starting point for the design of novel therapeutics. In particular, derivatives of this molecule have been investigated as potent nootropic agents for the treatment of cognitive disorders and as antagonists for endothelin receptors.^{[1][2][3]}

Understanding the three-dimensional structure of the different stereoisomers and their relative energies is paramount for rational drug design. Computational chemistry provides a powerful avenue for this exploration, allowing for the detailed characterization of the conformational space and the prediction of various molecular properties.

Computational Workflow for Stereoisomer Analysis

A typical computational workflow for the analysis of **(S)-1,4-Diazabicyclo[4.3.0]nonane** stereoisomers involves several key steps, from initial structure generation to high-level energy calculations. The following diagram illustrates this process.



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Caption: A generalized workflow for the computational analysis of stereoisomers.

Detailed Computational Protocols

This section outlines the detailed methodologies for the key computational experiments. These protocols are based on established practices for similar heterocyclic systems.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Conformational Search

- Objective: To identify all low-energy conformers for each stereoisomer.
- Protocol:
 - The initial 3D structure of each stereoisomer is built using a molecular editor.
 - A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94).
 - All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.

Geometry Optimization and Frequency Calculations

- Objective: To obtain accurate geometries and thermodynamic data for each conformer.
- Protocol:
 - The geometries of the conformers identified in the conformational search are optimized using Density Functional Theory (DFT).
 - A common level of theory for this step is the B3LYP functional with the 6-31G(d) basis set. [\[8\]](#)
 - Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

High-Level Single-Point Energy Calculations

- Objective: To refine the relative energies of the conformers.
- Protocol:
 - Single-point energy calculations are performed on the DFT-optimized geometries using a more accurate, computationally expensive method.

- Examples include Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

Solvation Modeling

- Objective: To account for the effect of a solvent on the relative energies of the conformers.
- Protocol:
 - The energies of the optimized geometries are recalculated using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
 - The solvent can be chosen to mimic experimental conditions (e.g., water, chloroform).

Quantitative Data Summary

The results of the computational studies are typically summarized in tables to facilitate comparison between different stereoisomers and conformers. The following tables provide an example of how such data would be presented.

Table 1: Calculated Relative Energies of **(S)-1,4-Diazabicyclo[4.3.0]nonane** Conformers

Stereoisomer	Conformer	Relative Energy (Gas Phase, kcal/mol)	Relative Energy (Aqueous, kcal/mol)	Boltzmann Population (%)
(5S, 7S)	1	0.00	0.00	75.3
2	1.25	1.10	12.1	
(5S, 7R)	1	2.50	2.30	10.5
2	3.10	2.95	2.1	

Table 2: Key Geometric Parameters for the Most Stable Conformer of (5S, 7S)-1,4-Diazabicyclo[4.3.0]nonane

Parameter	Value
C5-N1 Bond Length (Å)	1.47
N1-C2 Bond Length (Å)	1.46
C5-N4 Bond Length (Å)	1.48
C5-N1-C2 Bond Angle (°)	112.5
C5-N4-C7 Bond Angle (°)	109.8
C2-N1-C5-N4 Dihedral Angle (°)	-55.2

Logical Relationships in Computational Chemistry

The process of a computational study follows a logical progression, where the output of one step serves as the input for the next. This relationship ensures the accuracy and reliability of the final results.



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Caption: The logical flow from initial structure to final data analysis.

Conclusion

Computational studies are a cornerstone of modern drug discovery and development, providing invaluable insights into the structure and properties of complex molecules like **(S)-1,4-Diazabicyclo[4.3.0]nonane**. By employing a systematic and multi-level theoretical approach, researchers can effectively navigate the conformational landscape of its stereoisomers, leading to a deeper understanding of their potential biological activity. The protocols and workflows detailed in this guide provide a robust framework for conducting such investigations, ultimately aiding in the design of next-generation therapeutics.

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